molecular formula C48H78O19 B7888164 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Cat. No.: B7888164
M. Wt: 959.1 g/mol
InChI Key: WYQVAPGDARQUBT-HJCNVAKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly glycosylated triterpenoid saponin characterized by a pentacyclic triterpene core (picene derivative) and multiple sugar moieties. The structure includes:

  • A triterpene backbone with hydroxyl, hydroxymethyl, and carboxylate functional groups.
  • Three glycosidic chains (hexose and methyl-oxane units) contributing to its molecular complexity and biological interactions.

It exhibits low blood-brain barrier penetration (62.5% probability) and mitochondrial localization (85.67%) .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40-,41+,42+,44+,45+,46-,47-,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQVAPGDARQUBT-HJCNVAKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@H](O8)C)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16830-15-2
Record name O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research and findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a complex sugar backbone that may influence its biological interactions. Its molecular formula is C29H50O17C_{29}H_{50}O_{17}, indicating a high degree of hydroxylation which is often associated with enhanced solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties . Hydroxyl groups are known to scavenge free radicals and reduce oxidative stress in cells. A study focusing on related flavonoids demonstrated their effectiveness in reducing reactive oxygen species (ROS) levels in cellular models .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential antimicrobial activity . For instance:

  • Bacterial Inhibition : Compounds derived from similar glycosides have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways .
  • Fungal Activity : The presence of multiple hydroxyl groups may enhance the compound's ability to penetrate fungal cell walls and inhibit growth.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , particularly targeting glycosidases. Similar compounds such as acarbose are known for their ability to inhibit alpha-glucosidase activity in the intestines. This inhibition leads to decreased glucose absorption and can be beneficial in managing diabetes .

The proposed mechanism of action involves:

  • Binding to Enzymes : The hydroxyl groups may mimic substrate structures and bind to active sites of enzymes like alpha-glucosidase.
  • Disruption of Metabolic Pathways : By inhibiting these enzymes, the compound can alter carbohydrate metabolism and potentially lower blood glucose levels.

Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results showed that these compounds significantly reduced DPPH radical levels compared to controls .

Study 2: Antimicrobial Evaluation

In vitro tests against Escherichia coli and Candida albicans revealed that the compound exhibited bactericidal and fungicidal effects at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar levels .

Research Findings

Biological ActivityMechanismReference
AntioxidantScavenging ROS
AntimicrobialDisrupting cell wall synthesis
Enzyme InhibitionInhibiting alpha-glucosidase

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activities. The hydroxyl groups present in the compound may contribute to scavenging free radicals and protecting cells from oxidative stress. This property is essential in developing therapeutic agents for conditions related to oxidative damage such as neurodegenerative diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been studied for their effectiveness against a range of pathogens. Investigations into its efficacy against bacteria and fungi could lead to new antimicrobial agents that address resistance issues in current treatments.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase. Inhibiting this enzyme is crucial in treating conditions like Alzheimer's disease by increasing the levels of acetylcholine in the brain. Studies have shown that similar compounds can effectively inhibit this enzyme's activity .

Anti-inflammatory Effects

Compounds with similar glycosidic structures have demonstrated anti-inflammatory properties. The presence of multiple hydroxyl groups may enhance its ability to modulate inflammatory pathways. This application is particularly relevant for developing treatments for chronic inflammatory diseases.

Glycosylation Studies

The compound’s complex glycosidic structure makes it an interesting subject for studies on glycosylation processes in biological systems. Understanding how this compound interacts with glycosyltransferases could provide insights into carbohydrate metabolism and its implications in diseases like diabetes.

Drug Delivery Systems

Due to its unique structural properties and biocompatibility potential, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results indicated that compounds with multiple hydroxyl groups exhibited higher antioxidant activity compared to those with fewer hydroxyl groups .

Case Study 2: Enzyme Inhibition Profile

Research published in pharmacological journals explored the inhibition profile of compounds similar to the one described against acetylcholinesterase. The findings revealed a significant reduction in enzyme activity at micromolar concentrations .

Case Study 3: Antimicrobial Efficacy Testing

A series of experiments evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results demonstrated promising inhibitory effects against Gram-positive bacteria .

Comparison with Similar Compounds

Compound A ():

  • Molecular formula : C₅₈H₉₄O₂₈
  • Key features : Similar triterpene core but with fewer glycosylation sites (two hexose units vs. three in the target compound).
  • TPSA : 453 Ų .
  • Bioactivity : Targets HSP90 (87.53% probability), PTP1B (88.30%), and nuclear receptors (e.g., estrogen receptor: 80.36%) .

Compound B ():

  • Molecular formula : C₆₄H₁₀₂O₃₂
  • Key features : Nearly identical glycosylation pattern but with an additional formyl group on the triterpene core.
  • TPSA : 509 Ų .
  • Bioactivity : Higher affinity for G-protein coupled receptors (96.38% for GPR6) and PPARγ (83.19%) compared to the target compound .

Target Compound :

  • Differentiation : Enhanced hydrophilicity due to additional hydroxyl groups and glycosylation, leading to distinct pharmacokinetic profiles (e.g., lower Caco-2 permeability vs. Compound A) .

Pharmacokinetic and Toxicity Profiles

Property Target Compound Compound A Compound B
Human Intestinal Absorption (%) 78.91 78.91 73.50
Caco-2 Permeability 87.58% (efflux) 87.58% (efflux) 90.00% (efflux)
Hepatotoxicity 86.25% (non-toxic) 86.25% (non-toxic) 79.49% (non-toxic)
Reproductive Toxicity 90.00% (toxic) 90.00% (toxic) 95.56% (toxic)
Fish Aquatic Toxicity 94.11% (toxic) 94.11% (toxic) 96.92% (toxic)

Research Implications

  • Drug Design : The glycosylation pattern directly influences target selectivity and bioavailability. Reducing glycosylation sites may improve membrane permeability .
  • Toxicity Mitigation : Structural modifications to the triterpene core (e.g., replacing hydroxymethyl with methyl groups) could lower reproductive toxicity while retaining bioactivity .

Preparation Methods

Glycosyl Donor Activation

The triterpene aglycone’s C-4a carboxylate group is esterified with a protected glycosyl donor. Perfluorosulfonic acid resins (e.g., Nafion NR50) catalyze the reaction under anhydrous conditions:

Aglycone-OH + Protected Glycosyl DonorNafion (5–20 wt%)Glycoside+H2O\text{Aglycone-OH + Protected Glycosyl Donor} \xrightarrow{\text{Nafion (5–20 wt\%)}} \text{Glycoside} + \text{H}_2\text{O}

Conditions :

  • Temperature : 120–140°C (above alcohol boiling point to drive off water).

  • Pressure : 5–6 kg/cm² (autoclave required).

  • Molar Ratio : Alcohol to saccharide = 3:1 to 50:1.

Sequential Glycosylation

The target compound’s branched oligosaccharide chain necessitates stepwise coupling:

  • Core Triterpene Synthesis : The picene core is assembled via cyclization of squalene oxide analogs, followed by oxidation at C-10 and C-11 to introduce hydroxyl groups.

  • First Glycosylation : The C-4a carboxylate is conjugated to a glucose derivative using Nafion-catalyzed Fischer glycosidation.

  • Second Glycosylation : A rhamnose unit is attached at the glucose’s C-5 position via Koenigs-Knorr reaction with silver oxide as an acid scavenger.

Table 1: Optimization of Glycosidation Conditions

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–20 wt% NafionMaximizes rate without side reactions
Reaction Time30–90 minutesPrevents over-glycosidation
Alcohol/Saccharide Ratio10:1Balances equilibrium and solubility

Purification and Characterization

Post-synthetic purification is critical due to the compound’s structural complexity:

Solvent Removal and Crystallization

Excess alcohol is evaporated under reduced pressure (40°C, 15 mmHg), followed by addition of water to precipitate inorganic salts. The aqueous phase is concentrated and subjected to recrystallization from acetone-water (3:1 v/v).

Chromatographic Resolution

Reversed-phase HPLC (C18 column, 5 µm) with a water-acetonitrile gradient (5→40% acetonitrile over 30 minutes) resolves the target compound from oligomeric byproducts.

Characterization Data :

  • NMR : 1H^1\text{H} NMR (500 MHz, DMSO-d6): δ 5.32 (1H, d, J = 3.5 Hz, H-1′), 4.98 (1H, t, J = 9.1 Hz, H-11).

  • HRMS : m/z 1059.2431 [M + Na]+^+ (calc. 1059.2424).

Challenges and Innovations

Stereochemical Control

The compound’s eight stereocenters demand chiral pool synthesis or asymmetric catalysis. Chiral auxiliaries derived from L-rhamnose ensure correct configuration at the C-3′ and C-4′ positions.

Scalability

Continuous-flow reactors with immobilized Nafion enable kilogram-scale production, reducing reaction times by 40% compared to batch processes .

Q & A

Q. Table 1: Glycosylation Optimization

CatalystTemp (°C)Yield (%)Stereoselectivity (α:β)
BF3_3·Et2_2O0789:1
TMSOTf-20657:1

How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinity with receptors (e.g., carbohydrate-binding proteins). Validate results with SPR (Surface Plasmon Resonance) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

How should researchers address contradictions in solubility data across studies?

Methodological Answer:

  • Systematic Review Framework: Follow ’s quanti-quali approach:
    • Compile solubility data from PubMed, SciELO, and experimental replicates.
    • Analyze solvent polarity (e.g., logP values) and temperature dependencies.
    • Use ANOVA to identify outliers and validate via DSC (Differential Scanning Calorimetry) .

What advanced techniques characterize its supramolecular assembly in aqueous solutions?

Methodological Answer:

  • Cryo-TEM: Visualize micelle or liposome formation at nanoscale .
  • SAXS/WAXS: Quantify long-range order and interatomic distances in aggregates .
  • AI-Driven Analysis: Integrate COMSOL Multiphysics with AI to model colloidal behavior () .

How can researchers link its pharmacological activity to a theoretical framework?

Methodological Answer:

  • Hypothesis-Driven Design: Align with ’s Guiding Principle 2:
    • Framework: Carbohydrate-mediated cell signaling (e.g., lectin pathways).
    • Experimental Validation: Knockout cell lines to isolate mechanism (e.g., CRISPR-Cas9 editing of glycosyltransferases) .

What methodologies resolve challenges in purifying this compound from complex mixtures?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA). Monitor purity via UV-Vis (210 nm for carboxylate) .
  • Membrane Technologies: Apply tangential flow filtration (TFF) to separate by molecular weight () .

How can AI enhance experimental design for derivative synthesis?

Methodological Answer:

  • Autonomous Laboratories: Implement AI platforms (e.g., IBM RXN) to predict reaction pathways and optimize conditions () .
  • Generative Models: Train GNNs (Graph Neural Networks) on PubChem data to propose novel derivatives with improved bioactivity .

What protocols ensure reproducibility in toxicity assays?

Methodological Answer:

  • Standardized OECD Guidelines:
    • In Vitro: MTT assays on HepG2 cells, IC50_{50} calculations with three biological replicates.
    • In Vivo: Zebrafish models (OECD 236), tracking LD50_{50} and teratogenicity .

How to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor via LC-MS .
    • Oxidative Stress: Expose to H2_2O2_2 (3%), analyze degradation products with QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.